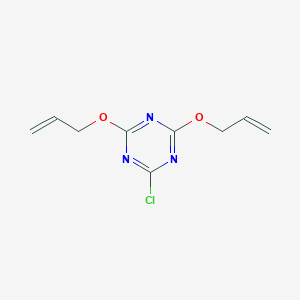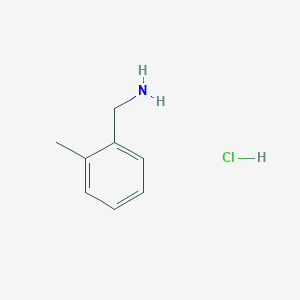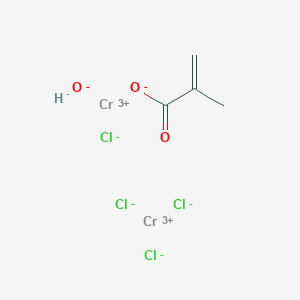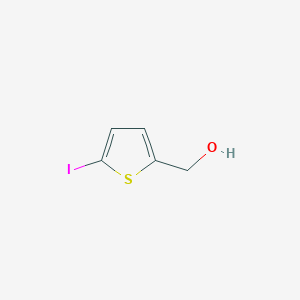
2-Chloro-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-phenylbutan-1-one (also known as chloroephedrone or 4-CEC) is a synthetic compound that belongs to the cathinone class of drugs. It is a designer drug that has gained popularity in recent years due to its stimulant effects. The compound is structurally similar to other cathinones such as mephedrone and methcathinone, which are known to have similar effects on the body.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-phenylbutan-1-one is similar to other cathinones. It acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in a feeling of euphoria and increased energy levels. The compound also has serotonergic effects, which can lead to feelings of empathy and sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-phenylbutan-1-one are similar to other cathinones. The compound increases the levels of dopamine and norepinephrine in the brain, which leads to a feeling of euphoria and increased energy levels. It also has serotonergic effects, which can lead to feelings of empathy and sociability. The compound has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-1-phenylbutan-1-one in lab experiments are that it is a synthetic compound that can be easily synthesized in the lab. It is also structurally similar to other cathinones, which makes it a useful tool for studying the effects of cathinones on the body. The limitations of using 2-Chloro-1-phenylbutan-1-one in lab experiments are that it is a designer drug that has not been extensively studied. Its effects on the body are not well understood, which makes it difficult to draw conclusions about its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-1-phenylbutan-1-one. One direction is to study its effects on the body in more detail. This includes studying its long-term effects on the brain and its potential for addiction. Another direction is to study its potential as a therapeutic agent. The compound has been found to have effects on the dopamine transporter, which makes it a potential candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Finally, future research could focus on developing new cathinone compounds that have more specific effects on the brain and body.
Synthesemethoden
The synthesis of 2-Chloro-1-phenylbutan-1-one involves the reaction of 2-bromobutane with benzene in the presence of sodium amide to form 2-phenylbutane. This is followed by the reaction of 2-phenylbutane with thionyl chloride to form 2-chloro-1-phenylbutane. Finally, the reaction of 2-chloro-1-phenylbutane with methylamine or ethylamine in the presence of a catalyst such as lithium aluminum hydride or sodium borohydride produces 2-Chloro-1-phenylbutan-1-one.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-phenylbutan-1-one has been used in scientific research as a tool to study the effects of cathinones on the body. It has been found to have similar effects to other cathinones such as mephedrone and methcathinone, which are known to have stimulant effects on the central nervous system. Studies have also shown that 2-Chloro-1-phenylbutan-1-one has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
Eigenschaften
CAS-Nummer |
14313-57-6 |
|---|---|
Produktname |
2-Chloro-1-phenylbutan-1-one |
Molekularformel |
C10H11ClO |
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
2-chloro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H11ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI-Schlüssel |
RWAKBGVDMQRDNA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CC=C1)Cl |
Kanonische SMILES |
CCC(C(=O)C1=CC=CC=C1)Cl |
Synonyme |
1-Butanone, 2-chloro-1-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



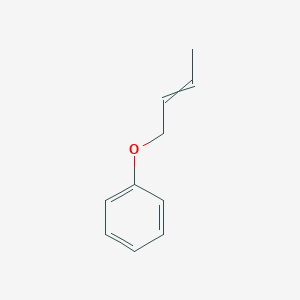

![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)
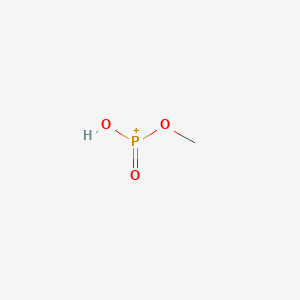

![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)
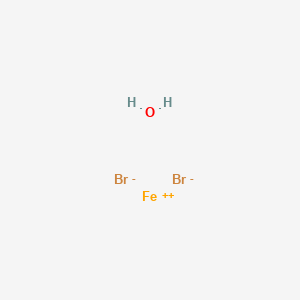
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
